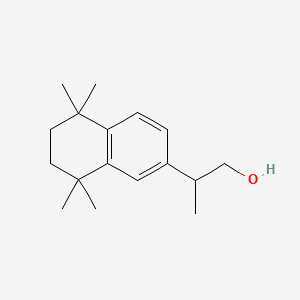

2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- is a complex organic compound with a unique structure that includes multiple methyl groups and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or platinum and high-pressure hydrogen gas to achieve the desired hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Halogenating agents, alkylating agents

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Scientific Research Applications

The applications of 2-Naphthaleneethanol can be categorized into several key areas:

Chemistry

- Precursor in Organic Synthesis : This compound serves as a valuable precursor for the synthesis of more complex organic molecules. Its structural features allow for the modification and derivatization necessary for creating diverse chemical entities.

Biology

- Biological Activity Investigation : Research has focused on understanding the interactions of this compound with biological macromolecules. Studies have indicated potential biological activities that may influence cellular processes.

Medicine

- Therapeutic Properties : There is ongoing exploration into the therapeutic effects of 2-Naphthaleneethanol. Preliminary studies suggest potential anti-inflammatory and antimicrobial properties, which could lead to its use in pharmaceutical formulations .

Industry

- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

A study evaluated the interaction of 2-Naphthaleneethanol with specific enzymes involved in inflammatory pathways. The results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Industrial Application

In an industrial setting, researchers optimized the synthesis process of 2-Naphthaleneethanol using continuous flow systems. This approach improved yield and purity compared to traditional batch methods, demonstrating its viability for large-scale production.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Enables creation of complex molecules |

| Biology | Investigated for biological activity | Potential to influence cellular processes |

| Medicine | Explored for therapeutic properties | Possible anti-inflammatory and antimicrobial effects |

| Industry | Used in specialty chemical production | Enhances efficiency in manufacturing processes |

Mechanism of Action

The mechanism of action of 2-Naphthaleneethanol, 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-

- 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-

- Eudesm-5-en-11-ol

- Rosifoliol

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Biological Activity

2-Naphthaleneethanol, specifically the compound known as 5,6,7,8-tetrahydro-beta,5,5,8,8-pentamethyl-, is a derivative of naphthalene with significant biological activities. This compound has garnered attention for its potential applications in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potentials.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₂O

- Molecular Weight : 172.23 g/mol

- CAS Registry Number : 1485-07-0

The structure of 2-Naphthaleneethanol features a hydroxyl group (-OH) attached to a naphthalene ring, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of 2-Naphthaleneethanol derivatives include:

- Antioxidant Properties : Exhibits the ability to scavenge free radicals.

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Enzymatic Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

Antioxidant Activity

Research indicates that compounds derived from naphthalene exhibit notable antioxidant properties. A study highlighted the ability of naphthalene derivatives to reduce oxidative stress by scavenging reactive oxygen species (ROS), which is critical in preventing cellular damage and aging processes.

Antimicrobial Activity

2-Naphthaleneethanol has been evaluated for its antimicrobial properties against several pathogens. The following table summarizes findings from various studies:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These results indicate that 2-Naphthaleneethanol possesses significant antimicrobial activity, making it a candidate for further exploration in drug development.

Enzymatic Inhibition

The compound has also shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. A case study demonstrated that certain naphthalene derivatives could effectively reduce inflammation in animal models by inhibiting these enzymes.

Case Studies

-

Case Study on Antioxidant Activity :

- A study assessed the antioxidant capacity of various naphthalene derivatives using DPPH radical scavenging assays. Results indicated that 2-Naphthaleneethanol exhibited a significant reduction in DPPH concentration compared to controls, suggesting strong free radical scavenging ability.

-

Case Study on Antimicrobial Efficacy :

- In vitro tests were conducted against clinical isolates of bacteria and fungi. The results confirmed that 2-Naphthaleneethanol had a dose-dependent inhibitory effect on bacterial growth, particularly against Gram-positive bacteria.

Properties

CAS No. |

83175-06-8 |

|---|---|

Molecular Formula |

C17H26O |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)propan-1-ol |

InChI |

InChI=1S/C17H26O/c1-12(11-18)13-6-7-14-15(10-13)17(4,5)9-8-16(14,2)3/h6-7,10,12,18H,8-9,11H2,1-5H3 |

InChI Key |

DVQGKIGHFBJZRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.